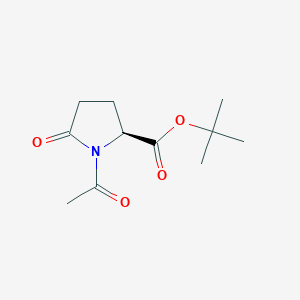
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H17NO4. It is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-5-pyrrolidinecarboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Hydrolysis: Tert-butyl 2-oxo-5-pyrrolidinecarboxylate and acetic acid.
Reduction: (S)-Tert-Butyl 1-hydroxy-5-oxopyrrolidine-2-carboxylate.
Substitution: Various acyl-substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic attack on the carbonyl carbon, leading to the formation of covalent intermediates.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate: (without the (S)-configuration).
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxamide: .
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate methyl ester: .
Uniqueness
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and selectivities compared to its racemic or other stereoisomeric forms.
Biological Activity
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and studies.
Molecular Characteristics:
- Molecular Formula: C11H17NO4
- Molecular Weight: 227.26 g/mol
- IUPAC Name: tert-butyl (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylate
- Canonical SMILES: CC(=O)N1C(CCC1=O)C(=O)OC(C)(C)C
The compound is a derivative of pyrrolidine, characterized by its unique structural properties that enable diverse biological interactions.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can act as either an inhibitor or an activator depending on the specific biological context. The mechanism often includes nucleophilic attack on the carbonyl carbon, forming covalent intermediates that can modulate enzyme activity and influence signaling pathways .
Enzyme Inhibition and Activation
Research indicates that this compound plays a role in studying enzyme mechanisms and protein-ligand interactions. It has been utilized as a tool compound in various biochemical assays to elucidate the functionalities of target enzymes.
Medicinal Chemistry
This compound serves as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to the development of novel drug candidates targeting various diseases, including cancer and infectious diseases .
Case Studies and Research Findings
-
Anticancer Activity:
- A study explored the anticancer potential of compounds related to this compound. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Table 1: Anticancer Activity of Related Compounds
Compound Cell Line IC50 (µM) (S)-Tert-Butyl 1-acetyl derivative A549 3.0 Doxorubicin A549 0.5 Cisplatin MCF-7 2.0 - Enzyme Interaction Studies:
- Pharmacokinetics and Toxicology:
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7(13)12-8(5-6-9(12)14)10(15)16-11(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1 |
InChI Key |
ZXHXFRISBDTCKG-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](CCC1=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)N1C(CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















